3-(o-Tolyl)azetidine Hydrochloride
Description
Historical Development and Contemporary Relevance of Azetidine (B1206935) Ring Systems in Organic Synthesis
Azetidines, which are four-membered nitrogen-containing heterocycles, have evolved from being chemical curiosities to indispensable tools in modern organic synthesis. bham.ac.uk Historically, the synthesis of these strained ring systems presented considerable challenges, limiting their accessibility and exploration. However, the development of novel synthetic methodologies has made a wide array of substituted azetidines more readily available. acs.org
In contemporary organic synthesis, azetidines are recognized as versatile building blocks. researchgate.net Their importance is underscored by their presence in a range of natural products and their application as ligands in catalysis. bham.ac.uk The azetidine motif is increasingly incorporated into pharmaceutical candidates due to the unique structural and physicochemical properties it imparts. Although they represent less than 1% of nitrogen-heterocycles in current FDA-approved medicines, their potential in drug discovery is significant and growing. researchgate.net The ability to functionalize the azetidine ring at various positions allows for the creation of diverse molecular architectures with tailored biological activities.
The Unique Role of Ring Strain in Dictating Azetidine Reactivity and Synthetic Challenges
The azetidine ring is characterized by significant ring strain, a consequence of its four-membered cyclic structure. This strain is less severe than that of the three-membered aziridine (B145994) ring but greater than that of larger, five- and six-membered rings. nih.gov This intermediate level of strain is central to the chemical behavior of azetidines, rendering them more reactive than typical cyclic amines but less prone to the spontaneous ring-opening reactions seen in aziridines. nih.gov
The inherent strain energy provides a thermodynamic driving force for reactions that lead to ring-opening or rearrangement, a property that can be harnessed in synthetic chemistry. bris.ac.uk However, this same reactivity presents challenges for the synthesis of the azetidine ring itself. Many traditional cyclization methods are inefficient, often favoring the formation of less-strained, larger rings. researchgate.net Consequently, a key challenge in azetidine chemistry has been the development of robust synthetic routes that can overcome these hurdles to produce highly functionalized four-membered rings efficiently. researchgate.net Strategies such as the reduction of readily available β-lactams (azetidin-2-ones) and the ring expansion of aziridines have become important methods for accessing these structures. acs.orgresearchgate.net
Overview of Aryl-Substituted Azetidines as Key Chemical Scaffolds
Aryl-substituted azetidines, such as 3-(o-Tolyl)azetidine (B13348086), represent a particularly important subclass of these heterocycles. The introduction of an aryl group provides a rigid scaffold that can be used to orient other functional groups in three-dimensional space, a critical aspect in the design of biologically active molecules. The position and nature of the substituent on the aryl ring can be systematically varied to fine-tune the steric and electronic properties of the molecule, which is a common strategy in medicinal chemistry to optimize ligand-receptor interactions.
Below is a table detailing the chemical properties of 3-(o-Tolyl)azetidine and its hydrochloride salt, alongside related structures for comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | InChI Key |
| 3-(o-Tolyl)azetidine | 1260854-04-3 | C10H13N | 147.22 g/mol | YPVGFOIHROASLL-UHFFFAOYSA-N |
| 3-(o-Tolyl)azetidine Hydrochloride | Not Available | C10H14ClN | Not Available | YPVGFOIHROASLL-UHFFFAOYSA-N |
| 3-(p-Tolyl)azetidine Hydrochloride | 7606-36-2 | C10H14ClN | 183.68 g/mol | BAHSOYSZQWRWHZ-UHFFFAOYSA-N |
| 3-Fluoro-3-(o-tolyl)azetidine hydrochloride | 2445794-69-2 | C10H13ClFN | 201.67 g/mol | Not Available |
| 3-(o-Tolyloxy)azetidine hydrochloride | 1269054-46-7 | C10H14ClNO | 199.68 g/mol | Not Available |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-methylphenyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-4-2-3-5-10(8)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFGWJXRDULTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Advances in the Synthesis of Azetidine Ring Systems Relevant to 3 O Tolyl Azetidine Hydrochloride
Intramolecular Cyclization Strategies for Azetidine (B1206935) Formation
Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of the azetidine core. These methods involve the formation of a carbon-nitrogen bond within a linear precursor, effectively "stitching" the ring together.
Nucleophilic Ring Closure of Linear Precursors
The most common and direct approach to azetidine synthesis is through the intramolecular nucleophilic substitution of a suitable leaving group by a nitrogen nucleophile. acs.org This strategy typically involves a γ-amino alcohol or a related derivative where the hydroxyl group is converted into a better leaving group, such as a halide, mesylate, or tosylate. acs.orgnih.gov The subsequent base-mediated cyclization proceeds via an SN2 mechanism to furnish the azetidine ring. acs.org
A significant challenge in this approach is the competition between the desired intramolecular cyclization and intermolecular side reactions or elimination. acs.org The choice of the leaving group, reaction conditions, and the nature of the substituents on the linear precursor are crucial factors that influence the reaction outcome. For instance, triflates have been shown to be superior leaving groups compared to tosylates, especially in cases with bulky substituents, allowing for one-pot syntheses of 1,3-disubstituted azetidines. acs.org
The nucleophilicity of the nitrogen atom also plays a critical role. While amines are the most common nucleophiles, hydroxylamines have also been utilized. acs.org The use of a directing group, such as a picolinamide (B142947) (PA) protecting group, can facilitate palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position to yield azetidines. organic-chemistry.org This method offers high diastereoselectivity and functional group tolerance. organic-chemistry.orgrsc.org
The ring-opening of epoxides by amines is another effective method for generating the necessary linear precursor for nucleophilic ring closure. Lanthanide triflates, such as La(OTf)₃, have been reported to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.gov This reaction is notable for its tolerance of acid-sensitive and Lewis basic functional groups. nih.gov
| Precursor Type | Leaving Group/Activating Agent | Key Features | Reference |
|---|---|---|---|
| γ-Amino alcohol derivatives | Halides (Cl, Br, I), Sulfonic Esters (Mesylate, Tosylate, Triflate) | Most common method; competes with elimination. | acs.org |
| Picolinamide (PA) protected amines | Pd(II)/Pd(IV) catalysis | High diastereoselectivity and functional group tolerance via C-H amination. | organic-chemistry.org |
| cis-3,4-Epoxy amines | La(OTf)₃ | Catalytic, regioselective aminolysis of epoxides. | nih.gov |
Reductive Cyclization Approaches, including Imine Reduction
Reductive cyclization offers an alternative pathway to azetidines, often starting from precursors containing an imine or a related functional group. One notable example involves the organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones. thieme-connect.com The resulting aza-Michael adducts undergo intramolecular reductive cyclization using a chiral reducing agent like (R)-alpine borane (B79455) to produce 1,2,4-trisubstituted azetidines in good yields and with excellent stereocontrol. thieme-connect.com
Another approach involves the reductive cyclization of aza-Michael adducts derived from chalcones and diethyl N-arylphosphoramidates. researchgate.net In a one-pot procedure, these adducts are treated with sodium borohydride (B1222165) followed by sodium hydride to afford 1,2,4-trisubstituted azetidines diastereoselectively. researchgate.net
The reduction of β-lactams (azetidin-2-ones) is a well-established and frequently used method for the synthesis of azetidines due to the ready availability of the starting materials. acs.orgmagtech.com.cn Various reducing agents, including diborane (B8814927), lithium aluminum hydride (LiAlH₄), and alanes, can be employed to efficiently reduce the carbonyl group of the β-lactam, yielding the corresponding N-substituted azetidine. acs.org A key advantage of this method is that the stereochemistry of the substituents on the ring is generally retained during the reduction process. acs.org
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| Aza-Michael adducts of enones | (R)-alpine borane | 1,2,4-Trisubstituted azetidines | thieme-connect.com |
| Aza-Michael adducts of chalcones | NaBH₄, NaH | 1,2,4-Trisubstituted azetidines | researchgate.net |
| β-Lactams (Azetidin-2-ones) | Diborane, LiAlH₄, Alanes | N-Substituted azetidines | acs.org |
Base-Mediated Annulation Reactions
Base-mediated annulation reactions provide another strategic entry into the azetidine framework. These reactions often involve the formation of one or more carbon-carbon or carbon-nitrogen bonds in a concerted or stepwise manner, typically initiated by a base.
A notable example is a base-mediated aza-[2+1] annulation followed by a regioselective aziridine (B145994) ring-opening cascade. nih.govrsc.org This process utilizes cyclic N-sulfonyl aldimines and α-carbonyl sulfonium (B1226848) salts to generate β-amino ketone derivatives via a fused tri-substituted aziridine intermediate. nih.govrsc.org This one-pot, two-step sequence involves the formation of C-C and C-N bonds, followed by the cleavage of a C-N bond under mild conditions. nih.govrsc.org
Organocatalysis has also been employed in base-mediated annulation strategies. For instance, the treatment of an aldehyde with a pyrrolidine-based catalyst generates a chiral enamine intermediate. rsc.org This intermediate can then undergo a [2+2] annulation reaction with an aldimine in the presence of a base like potassium carbonate to afford diastereoselective azetidin-2-ols. rsc.org
Furthermore, a simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can yield α-carbonylated N-sulfonylazetidines in the presence of potassium carbonate. organic-chemistry.org This method allows for the efficient incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the azetidine product. organic-chemistry.org
| Reaction Type | Key Reactants | Key Features | Reference |
|---|---|---|---|
| Aza-[2+1] annulation and ring-opening | Cyclic N-sulfonyl aldimines, α-carbonyl sulfonium salts | One-pot, two-step process leading to β-amino ketones. | nih.govrsc.org |
| Organocatalytic [2+2] annulation | Aldehydes, aldimines, pyrrolidine (B122466) catalyst, K₂CO₃ | Diastereoselective synthesis of azetidin-2-ols. | rsc.org |
| Nucleophilic addition-ring contraction | α-Bromo N-sulfonylpyrrolidinones, nucleophiles, K₂CO₃ | One-pot synthesis of α-carbonylated N-sulfonylazetidines. | organic-chemistry.org |
Intermolecular Cycloaddition Pathways for Azetidine Construction
Intermolecular cycloaddition reactions offer a convergent and atom-economical approach to the azetidine ring system. These methods involve the direct combination of two unsaturated molecules to form the four-membered ring in a single step.
[2+2] Cycloaddition Reactions (e.g., Aza-Paternò-Büchi)
The [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct and efficient method for synthesizing functionalized azetidines. rsc.org However, this reaction has historically been challenging and underdeveloped, particularly for intermolecular variants. rsc.orgnih.gov
Recent advancements have focused on visible-light-mediated intermolecular aza Paternò–Büchi reactions. nih.govspringernature.com These methods often utilize the triplet state reactivity of oximes, such as 2-isoxazoline-3-carboxylates, which can be harnessed through triplet energy transfer from a photocatalyst like iridium. rsc.orgnih.gov This approach allows for the [2+2] cycloaddition with a wide range of alkenes under mild conditions. rsc.orgnih.gov Importantly, the resulting azetidine products can be readily converted into unprotected azetidines. nih.gov
The success of these photocatalytic reactions can be dependent on matching the frontier molecular orbital energies of the alkene and the oxime. nih.gov This energy matching promotes the desired [2+2] cycloaddition over competing reactions like alkene dimerization. nih.gov Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been developed, providing a stereoselective route to functionalized azetidines. acs.org
Staudinger Reaction and Subsequent Ring Modifications
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and highly general method for the preparation of β-lactams (2-azetidinones). mdpi.comwikipedia.org While this reaction directly produces the azetidinone core, these intermediates can be subsequently reduced to the corresponding azetidines, as discussed in section 2.1.2. The Staudinger synthesis is known for its operational simplicity, though the mechanism and stereoselectivity can be complex. mdpi.com Ketenes for this reaction are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com
In a different application of Staudinger chemistry, the reaction of 3-azido-1,2-diols can lead to the formation of azetidines, alongside aziridines, depending on the reaction conditions. asianpubs.org This unexpected formation of azetidines from a Staudinger reaction highlights the potential for complex rearrangements and the influence of reaction parameters on the final product distribution. asianpubs.org The choice of solvent has been shown to be crucial in directing the reaction towards either aziridine or azetidine formation. asianpubs.org
The Staudinger reaction itself, the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide, is a key transformation in organic synthesis. wikipedia.orgorganicchemistrytutor.com While the classic Staudinger reduction involves hydrolysis of the aza-ylide to an amine, intramolecular versions can lead to cyclization and the formation of heterocyclic rings, including azetidines under specific circumstances. asianpubs.org
| Reaction | Key Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Aza-Paternò-Büchi | Imines (or oxime precursors), Alkenes | Azetidines | Visible-light photocatalysis enables intermolecular reactions. | rsc.orgnih.govspringernature.com |
| Staudinger Synthesis | Ketenes, Imines | β-Lactams (Azetidin-2-ones) | General method for β-lactams, which can be reduced to azetidines. | mdpi.comwikipedia.org |
| Staudinger Reaction of 3-azido-1,2-diols | 3-Azido-1,2-diols, Phosphines | Azetidines and Aziridines | Unexpected azetidine formation; solvent dependent. | asianpubs.org |
Ring Transformation and Rearrangement Processes Leading to Azetidines
The construction of the strained azetidine ring can be efficiently achieved by reconfiguring larger, more readily accessible cyclic systems. These methods leverage thermodynamic driving forces to yield the desired four-membered heterocycle.
Ring contraction strategies provide a powerful entry to functionalized azetidines by transforming five-membered heterocycles. One prominent example involves the rearrangement of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov This method proceeds via a one-pot nucleophilic addition-ring contraction sequence. The process is initiated by the nucleophilic attack on the activated amide carbonyl, leading to N–C(O) bond cleavage. The resulting intermediate, which contains a γ-positioned amide anion and an α-bromocarbonyl group, undergoes intramolecular SN2 cyclization to form the α-carbonylated N-sulfonylazetidine. rsc.orgnsf.gov This robust reaction tolerates a wide variety of nucleophiles, including alcohols, phenols, and anilines, affording the corresponding azetidine derivatives in high yields. organic-chemistry.orgnih.gov
Table 1: Synthesis of α-Carbonylated N-Sulfonylazetidines via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones organic-chemistry.org
| Nucleophile (NuH) | Product Yield (%) |
|---|---|
| Methanol (B129727) | 97 |
| Ethanol | 93 |
| Isopropanol | 86 |
| Phenol | 81 |
| Aniline | 73 |
Reaction Conditions: α-bromo N-sulfonylpyrrolidinone, K₂CO₃ (3 equiv.), MeCN/NuH (9:1), 60 °C.
Similarly, isoxazole (B147169) derivatives have been employed as precursors for azetidines. For instance, the total synthesis of Gelsemoxonine, a natural product featuring a highly functionalized azetidine core, utilized a spirocyclopropane isoxazolidine (B1194047) ring contraction to construct a key β-lactam intermediate, which was then further elaborated to the azetidine ring. nih.gov Another approach involves the visible-light-mediated [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.orgdigitellinc.com This aza-Paternò-Büchi reaction, promoted by an Iridium(III) photocatalyst, uses the isoxazoline (B3343090) as an imine equivalent to produce a diverse range of functionalized azetidines under mild conditions. rsc.orgdigitellinc.com
The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) and its derivatives makes them excellent precursors for the synthesis of functionalized azetidines. arkat-usa.orgbris.ac.uk The inherent strain energy (≈66 kcal/mol) of the bicyclic system provides a strong thermodynamic driving force for ring-opening reactions, which typically involve the cleavage of the central C-N bond to create 1,3-disubstituted azetidines. arkat-usa.orgresearchgate.netnih.gov
The process often starts with the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium (ABB-Li), a key intermediate that can be trapped with various electrophiles. arkat-usa.orgbris.ac.uk For example, a modular approach involves trapping ABB-Li with a boronic ester, followed by N-protonation and a 1,2-migration that cleaves the central C-N bond, relieving ring strain and forming the N-H azetidine. organic-chemistry.org This method allows for further functionalization of both the azetidine nitrogen and the boronic ester moiety. organic-chemistry.org Strain-release has also been harnessed to synthesize novel spirocyclic azetidines through electrophile-induced spirocyclization-desilylation reactions of ABB-ketone precursors. bris.ac.ukresearchgate.net
Table 2: Strain-Release Reactions of 1-Azabicyclo[1.1.0]butane (ABB) for Azetidine Synthesis
| Reagent/Reaction Type | Product Type | Reference |
|---|---|---|
| Aryl Grignard Reagents | 1,3-Bisarylazetidines | arkat-usa.org |
| Boronic Esters | 3-Boryl-azetidines | organic-chemistry.org |
| Ketones/Aldehydes + Aryl Triflates (Pd-catalyzed) | Spirocyclic Epoxides with Cyclobutane (B1203170) Motif | nih.gov |
| Ketones with Silyl-Protected Alcohols | Spiro-azetidines | bris.ac.ukresearchgate.net |
| α-Chloroimine | 3-Aziridinyl Azabicyclo[1.1.0]butane | arkat-usa.org |
Metal-Catalyzed Synthetic Routes to Functionalized Azetidines
Metal catalysis has revolutionized the synthesis of complex molecules, and the construction of functionalized azetidines is no exception. These methods offer high efficiency and selectivity, enabling the introduction of diverse functional groups onto the azetidine core.
Direct C(sp³)–H functionalization has emerged as a powerful strategy for the atom-economical modification of saturated heterocycles. researchgate.netrsc.org In the context of azetidines, palladium-catalyzed C–H arylation allows for the direct formation of C-C bonds at positions that would be difficult to access through traditional methods. acs.orgresearchgate.net These reactions typically rely on a directing group, such as a picolinamide or an N-(quinolin-8-yl)carboxamide, which positions the metal catalyst in proximity to the target C–H bond, facilitating selective activation. acs.orgacs.org
A notable application of this methodology was in the synthesis of the antimalarial compound BRD3914, where a stereospecific, directed C(sp³)–H arylation of an azetidine-2-carboxylic acid derivative was the key step. acs.orgthieme-connect.com This reaction demonstrated broad applicability, tolerating a variety of substituted aryl iodides, including those with electron-donating, electron-withdrawing, and halogen groups, which provide handles for further diversification. acs.org The reaction often proceeds through a Pd(II)/Pd(IV) catalytic cycle and can be performed as a one-pot C–H arylation/deprotection sequence. acs.org
Table 3: Palladium-Catalyzed Directed C(sp³)–H Arylation of Azetidines acs.org
| Aryl Iodide | Directing Group | Product Yield (%) |
|---|---|---|
| 4-Iodoanisole | N-(Quinolin-8-yl)carboxamide | 85 |
| 4-Iodotoluene | N-(Quinolin-8-yl)carboxamide | 81 |
| 1-Iodo-3-methoxybenzene | N-(Quinolin-8-yl)carboxamide | 75 |
| 1-Iodo-4-(trifluoromethyl)benzene | N-(Quinolin-8-yl)carboxamide | 68 |
| 1-Chloro-4-iodobenzene | N-(Quinolin-8-yl)carboxamide | 78 |
Yields correspond to the one-pot C–H arylation/deprotection sequence.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. yonedalabs.comlibretexts.org This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate. libretexts.org In the context of azetidine synthesis, it is a versatile tool for derivatization, allowing for the introduction of aryl and heteroaryl groups.
This method has been successfully applied to couple various arylboronic acids with 3-iodoazetidine (B8093280) under mild conditions, providing a straightforward route to 3-arylazetidines. organic-chemistry.org The catalytic cycle typically involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The reaction's high functional group tolerance makes it particularly valuable for the late-stage functionalization of complex molecules containing the azetidine motif. nih.govnih.gov
Olefin metathesis has become a powerful and widely used transformation for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) is particularly relevant for the synthesis of cyclic compounds, including azetidines. This approach involves the intramolecular reaction of a diene substrate in the presence of a metal catalyst, typically based on ruthenium or molybdenum, to form a cyclic olefin and a small volatile alkene like ethylene.
Emerging Synthetic Strategies for Azetidines
One prominent emerging strategy is the use of photocycloadditions. For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported to yield azetidines. rsc.org This reaction, promoted by visible blue light and an Iridium(III) photocatalyst, proceeds via an aza-Paterno-Büchi reaction mechanism, activating the 2-isoxazoline-3-carboxylates through triplet energy transfer. rsc.org Another innovative approach involves a [3+1] cycloaddition. Researchers have developed a copper-catalyzed enantioselective [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates to produce highly substituted 2-azetines, which can then be reduced to the corresponding azetidines. nih.gov
Ring expansion of smaller, three-membered rings provides another important route to the azetidine skeleton. The thermal isomerization of aziridines to azetidines has been developed, particularly for producing 3-bromoazetidine-3-carboxylic acid derivatives from the corresponding aziridines by refluxing in DMSO. rsc.org Furthermore, rhodium-catalyzed ring expansions of aziridines using carbenoids have been shown to effectively produce 1-azetines, which are unsaturated precursors to azetidines. nih.gov
Strain-release homologation of highly strained systems like azabicyclo[1.1.0]butanes has also emerged as a powerful method for synthesizing functionalized azetidines. rsc.org This strategy leverages the high reactivity of the bicyclic system to introduce a variety of substituents onto the azetidine ring. Similarly, titanium(IV)-mediated Kulinkovich-type reactions of oxime ethers with Grignard reagents have been employed to create spirocyclic NH-azetidines. rsc.org
The following table summarizes some of the key emerging synthetic strategies for forming the azetidine ring system.
| Synthetic Strategy | Reactants | Catalyst/Conditions | Product Type | Reference |
| Aza-Paterno-Büchi Reaction | 2-Isoxazoline-3-carboxylates, Alkenes | fac-[Ir(dFppy)3], Blue Light | Functionalized Azetidines | rsc.org |
| [3+1] Cycloaddition | Imido-sulfur ylides, Enoldiazoacetates | Copper catalyst, Chiral sabox ligand | Tetrasubstituted 2-Azetines | nih.gov |
| Thermal Isomerization | Substituted Aziridines | DMSO, 70°C | 3-Substituted Azetidines | rsc.org |
| Ring Expansion | Aziridines, Diazo compounds | Rhodium catalyst | 1-Azetines | nih.gov |
| Strain-Release Homologation | Azabicyclo[1.1.0]butanes | Various reagents | Functionalized Azetidines | rsc.org |
| Kulinkovich-type Coupling | Oxime ethers, Grignard reagents | Ti(IV) catalyst | Spirocyclic NH-Azetidines | rsc.org |
These modern methods represent a significant step forward in heterocyclic chemistry, providing versatile pathways to complex azetidine structures. The development of such strategies is crucial for accessing novel therapeutic agents and complex molecules, including derivatives like 3-(o-Tolyl)azetidine (B13348086) Hydrochloride.
Synthesis of 3 O Tolyl Azetidine Hydrochloride and Its Key Precursors
Strategies for Regioselective Introduction of the o-Tolyl Moiety onto the Azetidine (B1206935) Scaffold
The introduction of an aryl group, such as the o-tolyl moiety, at the C3 position of the azetidine ring is a key challenge in the synthesis of this class of compounds. Several strategies have been developed to achieve this regioselectivity.
One prominent method involves the palladium-catalyzed C(sp³)–H arylation of azetidines. acs.orgacs.org This approach utilizes a directing group to guide the arylation to the C3 position. acs.org While C3 arylation of azetidines was previously undescribed, significant optimization has led to successful protocols. acs.org For instance, the use of an N-trifluoroacetamide directing group has been shown to be effective. acs.org This method has a broad substrate scope, allowing for the synthesis of various C3-arylated azetidines. acs.orgacs.org
Another strategy is the use of cross-coupling reactions. Iron- and cobalt-catalyzed cross-coupling reactions between 3-iodoazetidines and aryl Grignard reagents have been successfully employed to synthesize 3-aryl-azetidines. mdpi.com Nickel-catalyzed Suzuki cross-coupling with aryl boronic acids and reductive cross-couplings between 3-iodoazetidine (B8093280) and aryl bromides are also viable methods. mdpi.com Additionally, palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine provide a convenient route to 3-arylazetidines under mild conditions. acs.org
Furthermore, the synthesis of 3,3-diaryl azetidines can be achieved from N-Boc-3-aryl-3-azetidinols through Friedel-Crafts arylation conditions using a Lewis acid like aluminum chloride. researchgate.net The development of these regioselective methods has been crucial for accessing structurally defined azetidine derivatives for various applications. acs.orgacs.org
Multi-Step Synthetic Sequences for 3-(o-Tolyl)azetidine (B13348086) Formation
The construction of the 3-(o-tolyl)azetidine core typically involves a multi-step synthetic sequence, often starting from a pre-formed azetidine precursor or by constructing the ring with the desired substituent pattern.
Approaches from Azetidine-3-one Derivatives
A common and versatile starting point for the synthesis of 3-substituted azetidines is azetidin-3-one. acs.orgnih.gov Azetidin-3-ones are valuable intermediates as the ketone functionality allows for the introduction of various substituents at the 3-position through nucleophilic addition reactions. acs.orgnih.govnih.gov
The general approach involves the reaction of an N-protected azetidin-3-one, such as N-Boc-3-azetidinone, with an organometallic reagent corresponding to the desired aryl group. nih.gov For the synthesis of 3-(o-tolyl)azetidine, an o-tolyl organometallic reagent, such as o-tolylmagnesium bromide or o-tolyllithium, is added to the azetidin-3-one. acs.orgnih.gov This addition reaction forms a tertiary alcohol, 3-hydroxy-3-(o-tolyl)azetidine.
Subsequent chemical modifications are then required to remove the hydroxyl group and afford the final 3-(o-tolyl)azetidine. This can be achieved through various reduction or deoxygenation methods. The nitrogen of the azetidine ring is typically protected with a group like a tert-butoxycarbonyl (Boc) group throughout this sequence to prevent side reactions. nih.gov The protecting group can be removed in a final step to yield the desired product.
| Starting Material | Reagent | Intermediate |
| N-Boc-3-azetidinone | o-Tolylmagnesium bromide | N-Boc-3-hydroxy-3-(o-tolyl)azetidine |
| N-Boc-3-azetidinone | o-Tolyllithium | N-Boc-3-hydroxy-3-(o-tolyl)azetidine |
Pathways Involving Grignard Reagents or Organometallic Intermediates
Grignard reagents and other organometallic intermediates are pivotal in the synthesis of 3-(o-tolyl)azetidine, not only for their addition to azetidin-3-ones but also in cross-coupling reactions. mdpi.comacs.orguni-muenchen.de
As mentioned, the addition of an o-tolyl Grignard reagent, such as o-tolylmagnesium bromide, to N-Boc-3-azetidinone is a key step in one of the primary synthetic routes. acs.orgnih.gov This reaction introduces the o-tolyl group at the desired C3 position of the azetidine ring, forming a tertiary alcohol intermediate. acs.org
Furthermore, Grignard reagents are instrumental in metal-catalyzed cross-coupling reactions to form the C3-aryl bond. For instance, iron- and cobalt-catalyzed cross-coupling reactions can be performed between a 3-iodoazetidine derivative and an aryl Grignard reagent. mdpi.com This method provides a direct way to form the carbon-carbon bond between the azetidine ring and the tolyl group. These reactions have been shown to be efficient for a variety of aryl Grignard reagents. mdpi.com
The versatility of Grignard reagents and other organometallic species allows for multiple synthetic strategies to access 3-(o-tolyl)azetidine, providing flexibility in the choice of starting materials and reaction conditions. uni-muenchen.de
Conversion of 3-(o-Tolyl)azetidine to its Hydrochloride Salt
Once the 3-(o-tolyl)azetidine free base is synthesized, it is often converted to its hydrochloride salt. This is a common practice for amine-containing compounds to improve their stability, solubility, and ease of handling. google.comgoogle.comblogspot.com
The conversion is typically achieved by treating a solution of the 3-(o-tolyl)azetidine free base with hydrochloric acid. google.comnih.gov A stoichiometric amount of HCl, often as a solution in an organic solvent like diethyl ether or methanol (B129727), is added to the amine. nih.govacs.org The reaction is usually straightforward and results in the precipitation of the azetidine hydrochloride salt. acs.org
Alternatively, an aqueous solution of HCl can be added to a solution of the azetidine derivative in a suitable organic solvent, such as toluene, to induce the formation of the hydrochloride salt. google.com In some cases, gaseous hydrogen chloride can be passed over the solid amine base to form the salt in a dry process, which can be advantageous for minimizing residual solvent contamination. google.com The resulting salt can then be isolated by filtration or by removing the solvent through rotary evaporation. nih.govacs.org
| Amine Form | Acid Reagent | Solvent | Salt Form |
| 3-(o-Tolyl)azetidine | 1 M HCl in ether | Diethyl Ether | 3-(o-Tolyl)azetidine Hydrochloride |
| 3-(o-Tolyl)azetidine | Anhydrous HCl in methanol | Methanol | This compound |
| 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol | Aqueous HCl | Toluene | 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrochloride |
Purification and Isolation Methodologies for Aryl-Substituted Azetidine Hydrochlorides
The purification and isolation of aryl-substituted azetidine hydrochlorides are critical steps to obtain a product of high purity. acs.org
Precipitation and Filtration: In many cases, the hydrochloride salt of the azetidine precipitates out of the reaction mixture as a solid upon its formation. acs.org This allows for straightforward isolation by filtration. The solid is then typically washed with a suitable solvent to remove any remaining impurities.
Recrystallization: For further purification, recrystallization is a common technique. The crude hydrochloride salt is dissolved in a minimal amount of a hot solvent or a solvent mixture in which it has high solubility. Upon cooling, the purified salt crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification.
Chromatography: While less common for the final salt, chromatographic techniques such as column chromatography can be used to purify the protected azetidine intermediate before the final deprotection and salt formation steps. acs.orgacs.org This ensures that the precursor to the hydrochloride salt is of high purity.
Extraction: Liquid-liquid extraction can be employed to remove impurities before the salt formation. The free base can be extracted into an organic solvent, washed, and then converted to the hydrochloride salt. blogspot.com
Drying: After isolation, the purified salt is thoroughly dried under vacuum to remove any residual solvents. google.com
The choice of purification method depends on the nature of the impurities and the scale of the synthesis. A combination of these techniques is often employed to achieve the desired level of purity for the final this compound product.
Reaction Profile and Mechanistic Considerations of the 3 O Tolyl Azetidine Core
Ring-Opening Reactions and Their Synthetic Utility
The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine (B1206935) ring susceptible to cleavage under various conditions, providing a powerful tool for the synthesis of more complex acyclic and heterocyclic structures. rsc.org
Nucleophile-Initiated Cleavage of the Azetidine Ring
The azetidine ring can be opened by a variety of nucleophiles, a reaction often facilitated by activation of the azetidine nitrogen. This activation can be achieved through N-quaternization or by using Brønsted or Lewis acids. semanticscholar.org The regioselectivity of the nucleophilic attack is a key consideration in these reactions.
Generally, nucleophilic attack occurs at the less sterically hindered carbon atom. magtech.com.cn However, electronic factors can also play a significant role. For instance, in activated azetidines, nucleophilic attack may preferentially occur at a benzylic position due to the stabilization of the transition state. acs.org A study on the nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts with halides demonstrated that the reaction preferentially occurs at the more substituted C2-position. semanticscholar.org For example, the reaction of a 2-(o-tolyl) derivative with tetrabutylammonium (B224687) fluoride (B91410) yielded the corresponding tertiary alkyl fluoride, highlighting the site-selectivity of the ring-opening. semanticscholar.orgresearchgate.net
The synthetic utility of these reactions is significant, providing access to a diverse range of functionalized amines. nih.gov For instance, the Lewis acid-catalyzed ring-opening of activated azetidines with electron-rich arenes and heteroarenes provides a route to 3,3-diarylpropylamines. acs.orgacs.org This methodology has been successfully applied to the synthesis of (±)-tolterodine. acs.org
Acid-Catalyzed Ring Expansion Phenomena
Under acidic conditions, azetidines can undergo ring expansion to form larger heterocyclic systems. For example, N-aryl-2-vinylazetidines have been shown to rearrange into tetrahydrobenzazocines in the presence of acids like sulfuric acid, triflic acid, or trifluoroacetic acid. rsc.org Another example involves the acid-catalyzed rearrangement of 3-vinylazetidin-3-ols in the presence of a palladium catalyst and an aryl iodide, which leads to the formation of 2,3,4-trisubstituted dihydrofurans. nih.gov The mechanism of this arylative ring-expansion is believed to proceed through a domino process involving Heck arylation, acid-catalyzed transposition of the allylic alcohol, and subsequent ring opening of the azetidine by an internal hydroxyl group. nih.gov
In some cases, intramolecular decomposition can occur. For instance, incubation of certain N-aryl azetidine derivatives at acidic pH can catalyze a rearrangement followed by the loss of a dimethylamine (B145610) group to form a lactone intermediate, which can further rearrange to a lactam. nih.gov
Functionalization of the Azetidine Nitrogen and Carbon Frameworks
Beyond ring-opening and expansion, the 3-(o-tolyl)azetidine (B13348086) core can be functionalized at both the nitrogen and carbon atoms, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the azetidine ring can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents. phasetransfercatalysis.com Phase-transfer catalysis has been shown to be an effective method for the N-alkylation of azetidines, even for those lacking activating groups. phasetransfercatalysis.com
N-acylation is also a common transformation. For example, N-acyl amino alcohols can be produced by reacting an organic acid with an alkyl sulfonyl chloride to form a mixed anhydride, which then reacts with the amino alcohol. google.com
Stereoselective Functionalization at C2 and C4 Positions
The stereoselective functionalization of the azetidine ring, particularly at the C2 and C4 positions, is a crucial strategy for synthesizing enantiomerically pure and complex azetidine derivatives. uni-muenchen.de The development of methods for the diastereoselective synthesis of functionalized azetidine molecules is an active area of research. uni-muenchen.de
One approach involves the use of directing groups to control the stereochemistry of the reaction. For instance, palladium-catalyzed C(sp³)–H arylation of pyrrolidines and piperidines with C(3) directing groups has been demonstrated to be regio- and stereoselective. acs.org Such strategies could potentially be applied to the 3-(o-tolyl)azetidine system.
The synthesis of 2,3-disubstituted azetidines can be achieved with high stereoselectivity through methods like the diastereoselective hydrozirconation of azetidines or the reduction of C-3 functionalized azetidin-2-ones. rsc.org
Direct Lithiation and Subsequent Electrophilic Quenching
Direct lithiation of the azetidine ring followed by quenching with an electrophile is a powerful method for introducing substituents at specific positions. The regioselectivity of the lithiation is often controlled by the nature of the substituent on the azetidine nitrogen. nih.govuniba.it
For N-Boc protected 2-arylazetidines, lithiation with s-butyllithium can lead to dimerization through self-condensation, followed by trapping with an electrophile. rsc.org Interestingly, ortho-tolyl-N-Boc azetidine did not undergo this self-addition reaction. whiterose.ac.uk In contrast, N-alkylazetidines can undergo ortho-lithiation directed by the azetidine motif when the nitrogen lone pair is available for coordination. hw.ac.uk
The α-lithiation of N-thiopivaloylazetidin-3-ol and subsequent trapping with an electrophile provides access to a range of 2-substituted 3-hydroxyazetidines. researchgate.net The stereochemical outcome of these reactions can be influenced by dynamic phenomena, such as the inversion at the C-Li center and the azetidine nitrogen atom. nih.govuniba.itresearchgate.net
Competing Reaction Pathways and Side Product Formation in Azetidine Chemistry
Cyclopropane (B1198618) Formation in Azetidine Synthesis
A notable competing pathway in certain azetidine syntheses is the formation of cyclopropane derivatives. This side reaction is particularly observed in methods that proceed through intermediates capable of intramolecular cyclization via either carbene/carbenoid insertion or nucleophilic displacement.
One instance where cyclopropane formation competes with azetidine ring closure is during the reductive cyclization of halogenated imines. For example, the synthesis of highly substituted 3-methoxyazetidines via the reductive cyclization of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) can lead to poor yields of the desired azetidine. bham.ac.uk This is attributed to an unexpected isomerization pathway that results in the formation of a three-membered ring. bham.ac.uk This process likely involves the formation of an intermediate that can undergo a 1,3-elimination to form a cyclopropane ring instead of the expected 1,4-cyclization to form the azetidine.
The mechanism of cyclopropane formation in these contexts can be conceptualized as an intramolecular equivalent of well-established intermolecular cyclopropanation reactions. libretexts.orgtaylorfrancis.com For instance, if a reaction intermediate possesses a carbenoid character, it can undergo an intramolecular C-H insertion or addition across a double bond to yield a bicyclic system containing a cyclopropane ring. Alternatively, intermediates with suitably positioned leaving groups and nucleophilic centers can favor a 3-exo-tet cyclization, leading to a cyclopropane, over a 4-exo-tet cyclization for the azetidine ring, especially when steric or electronic factors make the former pathway kinetically more favorable.
Research into biocatalytic strategies has also highlighted the fine balance between different cyclization pathways. Engineered enzymes have been developed for the asymmetric synthesis of fused cyclopropane-γ-lactams through intramolecular cyclopropanation of allyl diazoacetamide (B1201003) substrates. nih.gov While this demonstrates a desired pathway to cyclopropanes, it underscores the inherent reactivity of such intermediates which, under different catalytic or reaction conditions, could potentially lead to azetidinone formation.
| Precursor Type | Reaction Conditions | Competing Product | Proposed Rationale | Reference(s) |
| N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | NaBH4, MeOH, reflux | Cyclopropane derivatives | Isomerization of an intermediate favoring 1,3-elimination over 1,4-cyclization. | bham.ac.uk |
| Allyl diazoacetamides | Iron-based biocatalyst | Fused cyclopropane-γ-lactams | Enzyme-catalyzed intramolecular carbene transfer. This represents a desired reaction but highlights a competitive pathway to azetidinone formation under other conditions. | nih.gov |
| γ-Haloamines | Strong, non-nucleophilic base | Cyclopropane | Intramolecular 1,3-elimination as a competing pathway to 1,4-nucleophilic substitution. | nih.gov |
Isomerization and Rearrangement Processes
The strained nature of the azetidine ring makes it susceptible to various isomerization and rearrangement reactions, particularly under thermal, acidic, or basic conditions. These processes can either be undesirable side reactions or be strategically employed to synthesize other heterocyclic systems.
Thermal and Acid-Catalyzed Isomerization: In some synthetic approaches, azetidines are formed through the thermal isomerization of their kinetically favored aziridine (B145994) isomers. For instance, the base-induced cyclization of certain dibromo amino esters can yield aziridines as the kinetic products, which can then be converted to the thermodynamically more stable 3-bromoazetidines by heating in a solvent like DMSO. rsc.orgscispace.com This isomerization involves the ring-opening of the aziridine followed by re-cyclization to the four-membered ring.
Furthermore, acid-catalyzed isomerization can occur, especially during purification on silica (B1680970) gel. For example, certain 2,4-disubstituted azetidines have been observed to partially isomerize into the corresponding five-membered pyrrolidine (B122466) derivatives during column chromatography. bham.ac.uk This rearrangement is believed to proceed via protonation of the azetidine nitrogen, followed by ring-opening to a carbocation intermediate which then undergoes ring-expansion.
Rearrangements of Azetidinium Ions: Quaternization of the azetidine nitrogen to form an azetidinium ion significantly enhances its reactivity and susceptibility to rearrangement. A classic example is the Stevens rearrangement, where N-benzyl or N-benzhydrylazetidinium salts, upon treatment with a strong base like potassium tert-butoxide, undergo a ring-expansion to yield 2-phenyl- or 2,2-diaryl-pyrrolidines. researchgate.netconsensus.app This rearrangement is often highly regioselective. However, it can be accompanied by a competing Hofmann elimination pathway, which leads to the cleavage of the azetidine ring. researchgate.net
Another rearrangement pathway for azetidinium ions involves a 1,3-rearrangement. Treatment of certain 4-amino-4-phenyl-butan-2-ols with mesyl chloride and subsequent reaction with amine nucleophiles can proceed through an azetidinium cation intermediate, which undergoes a rearrangement involving a double inversion of stereochemistry at two positions. researchgate.net
Isomerization to Other Heterocycles: Substituted azetidines can also serve as precursors for other heterocyclic systems through isomerization reactions. An efficient synthesis of 2-oxazolines has been achieved through the stereospecific isomerization of 3-amido-2-phenyl azetidines. nih.gov This reaction can be promoted by either Brønsted or Lewis acids, with Cu(OTf)₂ being particularly effective. The proposed mechanism involves a regiospecific SN2 nucleophilic attack by the amide oxygen at the C2 position of the azetidine ring, leading to ring-opening and subsequent formation of the oxazoline (B21484) ring. nih.gov
| Azetidine Substrate | Conditions | Rearrangement/Isomerization Product | Type of Process | Reference(s) |
| Alkyl 2-(bromomethyl)aziridine-2-carboxylates | DMSO, 70 °C | Alkyl 3-bromoazetidine-3-carboxylates | Thermal Isomerization | rsc.orgscispace.com |
| N-Benzylazetidinium salts | Potassium tert-butoxide, THF | 2-Phenylpyrrolidines | Stevens Rearrangement | researchgate.netconsensus.app |
| 4-Amino-4-phenyl-butan-2-ol derivative | Mesyl chloride, amine nucleophiles | 1,3-diamines | 1,3-Rearrangement via azetidinium ion | researchgate.net |
| 3-Amido-2-phenyl azetidines | Cu(OTf)₂, reflux | 2-Oxazolines | Lewis Acid-Catalyzed Isomerization | nih.gov |
| 2,4-Disubstituted azetidines | Silica gel (acid-catalyzed) | Pyrrolidines | Acid-Catalyzed Isomerization/Ring-Expansion | bham.ac.uk |
Stereochemical Aspects in the Synthesis and Reactions of 3 O Tolyl Azetidine Derivatives
Stereoselective Synthesis of Chiral Azetidine (B1206935) Scaffolds
The creation of chiral azetidine frameworks, such as those of 3-(o-tolyl)azetidine (B13348086), is a formidable challenge in synthetic organic chemistry. bham.ac.uk The difficulty arises from the high-energy transition states involved in forming four-membered rings. bham.ac.uk Nevertheless, various stereoselective methods have been developed to access these valuable scaffolds.
One prominent strategy involves the cyclization of γ-amino alcohols. An efficient synthesis of enantiopure cis-substituted azetidines has been achieved through a Mannich reaction followed by cyclization mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org Another widely used method is the reduction of β-lactams (azetidin-2-ones), which are readily available. This reduction can be accomplished with reagents like diborane (B8814927), lithium aluminum hydride (LiAlH₄), or alanes, and crucially, the stereochemistry of the substituents on the ring is typically retained during the process. acs.org
Electrophilic cyclization of homoallylamines represents another route. For instance, selenium-induced cyclization of β-methyl substituted homoallylamines has been shown to produce a mixture of (cis/trans)-azetidines. bham.ac.uk Additionally, strain-release strategies, such as the addition of nucleophilic organometallic species to highly strained 1-azabicyclo[1.1.0]butanes (ABBs), have emerged as powerful methods for creating selectively functionalized azetidines. uni-muenchen.de
The synthesis of chiral azetidin-3-ones, which are versatile precursors for functionalized azetidines like 3-(o-tolyl)azetidine derivatives, can be achieved from chiral N-propargylsulfonamides. nih.gov This approach offers a flexible and general route to chiral azetidin-3-ones with high enantiomeric excess (typically >98% e.e.). nih.gov
Table 1: Selected Methods for Stereoselective Azetidine Synthesis
| Method | Starting Material | Key Reagent/Catalyst | Stereochemical Outcome |
|---|---|---|---|
| Reduction of β-lactam | Azetidin-2-one | LiAlH₄, Diborane | Retention of stereochemistry acs.org |
| Cyclization of γ-amino alcohol | γ-amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | Enantiopure cis-azetidines acs.org |
| Strain-Release Arylation | 1-Azabicyclo[1.1.0]butane | Grignard Reagents | Diastereoselective functionalization uni-muenchen.de |
Diastereocontrol in Ring Formation and Subsequent Functionalization
Achieving diastereocontrol is paramount in both the initial ring-forming reactions and the subsequent modifications of the azetidine scaffold. The relative orientation of substituents is often determined during the cyclization step. For example, the selenium-induced cyclization of certain homoallylamines can yield mixtures of cis and trans diastereomers, with ratios influenced by the substrate and reaction conditions. bham.ac.uk Similarly, ring expansion of aziridines can lead to azetidines, but this process can be complicated by isomerizations and may result in poor yields of the desired product. bham.ac.uk
The choice of protecting group on the nitrogen atom and the directing group on the ring can significantly influence the diastereoselectivity of these functionalization reactions. uni-muenchen.de For instance, the transfer of axial chirality from an allene (B1206475) precursor to central chirality in the product has been demonstrated in the synthesis of fused azetidin-3-ones, with excellent diastereomeric ratios. nih.gov
Enantioselective Approaches to 3-Substituted Azetidines
Enantioselective synthesis is crucial for producing single-enantiomer 3-substituted azetidines for applications in medicinal chemistry. Several strategies have been developed to achieve this. One approach involves using a chiral pool, such as natural amino acids, to construct the azetidine ring, although this can limit the scope of accessible structures. nih.gov
Asymmetric catalysis offers a more versatile solution. Copper(I) catalysis with a chiral sabox ligand has been used in the asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-sulfur ylides to produce chiral azetine-2-carboxylates. nih.gov Subsequent hydrogenation of these intermediates yields all-cis tetrasubstituted azetidines with high stereocontrol. nih.gov
Another powerful technique is the enantioselective biotransformation of racemic azetidine-2-carbonitriles using whole-cell catalysts containing nitrile hydratase/amidase enzymes. researchgate.net This method can provide chiral azetidine-2-carboxamides with high enantiopurity, which can then be used in further synthetic applications. researchgate.net
Furthermore, enantiomerically enriched azetidin-2-ones can be obtained via the electroreductive intramolecular coupling of chiral aromatic α-iminoesters derived from α-amino acids, though some racemization can occur under the reaction conditions. acs.org
Table 2: Enantioselective Strategies for 3-Substituted Azetidines
| Strategy | Key Feature | Example |
|---|---|---|
| Asymmetric Catalysis | Chiral Copper(I)-sabox complex | [3+1]-Cycloaddition to form chiral azetines nih.gov |
| Biotransformation | Nitrile hydratase/amidase enzymes | Kinetic resolution of racemic azetidine-2-carbonitriles researchgate.net |
| Chiral Pool Synthesis | Use of natural amino acids | Synthesis of chiral azetidin-3-ones nih.gov |
Nitrogen Inversion Barriers and Their Stereochemical Impact
The nitrogen atom of the azetidine ring can undergo inversion, a dynamic process where the nitrogen atom and its lone pair of electrons rapidly pass through a planar transition state. The energy barrier to this inversion has profound stereochemical consequences for the synthesis and reactivity of azetidine derivatives. nih.govadelaide.edu.au
In the case of α-lithiated azetidines, the interplay between nitrogen inversion and complexation phenomena is crucial in determining the stereochemical outcome of subsequent reactions. nih.govresearchgate.net For example, controlling the reaction temperature can influence the rate of nitrogen inversion, which in turn can switch the reaction pathway between ortho-lithiation and α-lithiation. nih.govuniba.it The configurational lability of lithiated azetidine intermediates, which contrasts with the stability of analogous lithiated aziridines, is attributed to the dynamics at the azetidine nitrogen. nih.gov This lability allows for an equilibration between diastereomeric lithiated species, ultimately leading to a stereoconvergent process where the thermodynamically more stable product is formed with high selectivity. nih.govresearchgate.netuniba.it
The stereochemical arrangement of substituents on the nitrogen atom relative to other ring substituents (syn or anti) can be influenced by these dynamic effects. uniba.it The combination of experimental techniques like in-situ FT-IR and DFT calculations has been instrumental in rationalizing this complex behavior, highlighting the importance of the nitrogen inversion barrier in controlling reactivity and stereoselectivity. nih.govresearchgate.net
Applications of Azetidine Derivatives in Contemporary Organic Synthesis
Azetidines as Versatile Building Blocks for Complex Molecule Synthesis
The utility of azetidines as foundational building blocks stems directly from their strained four-membered ring system. rsc.orgresearchgate.net This structural feature facilitates a variety of ring-opening and functionalization reactions, allowing chemists to construct more intricate molecular architectures. rsc.orglongdom.org The controlled cleavage of the C-N or C-C bonds within the azetidine (B1206935) ring provides a strategic pathway to linear amine derivatives or larger heterocyclic systems. longdom.org
Modern synthetic methodologies have expanded the toolkit for creating and modifying azetidines. Techniques such as [2+2] photocycloadditions, palladium-catalyzed intramolecular C-H amination, and the strain-release homologation of azabicyclo[1.1.0]butanes have enabled the synthesis of densely functionalized azetidines that would be difficult to access through other means. rsc.orgnsf.gov These advanced methods underscore the role of azetidines as key intermediates for producing diverse chemical entities. rsc.orgresearchgate.net
Table 1: Selected Synthetic Routes to Azetidine Derivatives
| Method | Description | Key Features | Reference(s) |
|---|---|---|---|
| Reduction of β-Lactams | Azetidin-2-ones are reduced using agents like LiAlH₄ or diborane (B8814927) to yield the corresponding azetidines. | A very common and established method due to the wide availability of β-lactam precursors. | acs.org |
| Intramolecular Cyclization | Base-promoted cyclization of γ-haloamines or derivatives of 1,3-amino alcohols. | A classical and direct approach to the azetidine core. | researchgate.net |
| Aza-Paternò–Büchi Reaction | A [2+2] photocycloaddition between an imine and an alkene to form a functionalized azetidine. | Utilizes visible light and allows for the construction of complex azetidines with good functional group tolerance. | rsc.orgsmolecule.com |
| Pd(II)-Catalyzed C(sp³)–H Amination | An intramolecular reaction that forms the azetidine ring through the activation of a C-H bond. | Enables the synthesis of functionalized azetidines under catalytic conditions. | rsc.orgnsf.gov |
| Strain-Release Homologation | Ring-opening of highly strained azabicyclo[1.1.0]butanes with nucleophiles. | Provides access to a wide range of 3-substituted azetidines. | rsc.org |
Role of Azetidine Scaffolds in Structure-Activity Relationship (SAR) Studies for Analogue Generation
The rigid, three-dimensional conformation of the azetidine ring makes it an excellent scaffold for medicinal chemistry and drug discovery. rsc.orgnih.gov By incorporating an azetidine core into a potential drug molecule, chemists can systematically explore the structure-activity relationship (SAR) to optimize biological activity, selectivity, and pharmacokinetic properties. nih.govacs.org The defined stereochemistry of substituted azetidines allows for detailed studies of stereo/structure–activity relationships (SSAR), providing insights into how the spatial arrangement of functional groups affects interaction with biological targets. acs.org
The development of diverse chemical libraries based on azetidine scaffolds has become a powerful strategy for identifying lead compounds. nih.gov For instance, researchers have synthesized and profiled collections of azetidine-based compounds to develop agents targeting the central nervous system (CNS). nih.govacs.org In other studies, the azetidine scaffold served as the central linker in the discovery of potent small-molecule inhibitors of the STAT3 protein and in the optimization of M1 muscarinic receptor antagonists. acs.orgnih.gov These examples highlight the scaffold's value in generating analogues with finely tuned properties for therapeutic applications. acs.orgnih.gov
Table 2: Example of Azetidine Scaffold in SAR Studies for STAT3 Inhibition
| Compound Modification | Key Structural Change | In Vitro Potency (IC₅₀) | Rationale/Outcome | Reference(s) |
|---|---|---|---|---|
| Lead Compound | Proline linker | 6.8 µM | Initial hit, served as a starting point for optimization. | acs.org |
| Azetidine Analogue (7g) | Replaced proline with azetidine linker and optimized substituents. | 0.29 µM | The azetidine scaffold significantly improved potency, allowing for further modifications to balance properties. | acs.org |
| Heterocycle Introduction | Replaced a phenyl ring with a 3-pyridyl group. | 0.81 µM | Introduced polarity to improve physicochemical properties, with a tolerable effect on potency. | acs.org |
| Cyclohexyl Variation | Changed the cyclohexyl group to smaller or more polar rings. | Variable | Showed that the cyclohexyl group was optimal for potency, but other groups were tolerated. | acs.org |
Employment in Natural Product Synthesis
The azetidine motif is present in a number of natural products, many of which exhibit interesting biological activities. rsc.orgrsc.org Notable examples include azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like sugar beet (Beta vulgaris) and lily of the valley, and various alkaloids isolated from marine sponges, such as penaresidin (B1208786) A. bham.ac.ukrsc.orgnih.gov The synthesis of these natural products often presents significant challenges, with the construction of the strained four-membered ring being a critical step. researchgate.netrsc.org
Synthetic chemists have developed various strategies to incorporate the azetidine ring in the total synthesis of natural products and their analogues. acs.org These routes often leverage chiral precursors to achieve the correct stereochemistry. acs.org For example, the synthesis of polyoximic acid, a degradation product of the polyoxin (B77205) family of antibiotics, involved the formation of an azetidine ring via rhodium-catalyzed carbene insertion. acs.org Furthermore, unsaturated azetidines, known as azetines, have been used as intermediates in the synthesis of other alkaloids, such as (±)-δ-coniceine. nih.gov
Table 3: Examples of Natural Products Containing an Azetidine Ring
| Natural Product | Source | Biological/Chemical Significance | Reference(s) |
|---|---|---|---|
| Azetidine-2-carboxylic acid | Sugar beet (Beta vulgaris), lily of the valley (Convallaria majalis) | A proline analogue, gametocidal agent, and collagen synthesis inhibitor. | bham.ac.uknih.gov |
| Penaresidin A and B | Okinawan marine sponge (Penares sp.) | Cytotoxic alkaloids that are potent activators of actomyosin (B1167339) ATPase. | bham.ac.uk |
| Polyoximic acid | Degradation product of polyoxins (from Streptomyces cacaoi) | Component of a family of potent chitin (B13524) synthetase inhibitors. | acs.org |
| Mugineic Acid | Secreted by barley roots | A phytosiderophore involved in iron uptake in plants. |
Application as Ligands in Organometallic Catalysis
Azetidine derivatives have emerged as effective ligands in the field of organometallic chemistry and catalysis. researchmap.jp Their structures can be readily modified to incorporate additional donor atoms, leading to the formation of tridentate and quadridentate ligands that can coordinate with a variety of transition metals, including copper, zinc, palladium, and platinum. researchmap.jpfrontiersin.orgrsc.org
The resulting metal complexes have shown significant utility as catalysts in important carbon-carbon bond-forming reactions. For example, palladium complexes bearing functionalized azetidine ligands have been successfully employed as water-soluble catalysts for Suzuki-Miyaura and Sonogashira cross-coupling reactions. researchmap.jp The inherent chirality of many azetidine derivatives can be exploited to create chiral ligands for asymmetric catalysis, where the stereochemistry of the ligand influences the enantioselectivity of the catalyzed reaction. frontiersin.orgacs.org Computational and crystallographic studies of these complexes have provided insights into their coordination geometries, which is crucial for the rational design of new and more efficient catalysts. researchmap.jpfrontiersin.org
Table 4: Azetidine Derivatives as Ligands in Catalysis
| Ligand Type | Metal Center | Catalytic Application | Key Feature | Reference(s) |
|---|---|---|---|---|
| Tridentate/Quadridentate Azetidines | Palladium (Pd) | Suzuki-Miyaura and Sonogashira couplings. | Forms water-soluble catalysts, facilitating catalyst recovery and use in aqueous media. | researchmap.jp |
| 2,4-cis-Amino Azetidines | Palladium (Pd), Platinum (Pt) | Potential for asymmetric catalysis. | Racemic ligands adopt a single diastereomeric form upon coordination to palladium. | frontiersin.org |
| Functionalized Azetidines | Copper (Cu), Zinc (Zn) | Model systems for studying coordination chemistry. | Ligands are facultative, adopting different coordination geometries (e.g., square-pyramidal vs. trigonal bipyramidal). | researchmap.jp |
| Chiral Squaramide-Azetidine Complex | N/A (Hydrogen-Bond Donor Catalysis) | Enantioselective ring-opening of azetidines. | The catalyst recognizes and activates the azetidine substrate through hydrogen bonding. | acs.org |
Utilization in Polymer Synthesis and as Chiral Templates
Beyond their roles in small molecule synthesis, azetidines are also utilized in materials science and asymmetric synthesis. rsc.org In polymer chemistry, azetidine derivatives can be incorporated into polymerization processes to create novel materials with specific properties. rsc.orgsmolecule.com
Perhaps one of their most valuable applications is their use as chiral templates or auxiliaries in asymmetric synthesis. rsc.orgsmolecule.comnih.gov Starting from an enantiomerically pure azetidine, chemists can transfer the molecule's inherent chirality to new, more complex products. longdom.orgacs.org The conformational rigidity and defined stereocenters of the azetidine ring provide a predictable framework for controlling the stereochemical outcome of reactions. For example, L-glutamic acid has been used as a chiral starting material to prepare a β-lactam intermediate, which is then used to synthesize complex polyhydroxylated bicyclic azetidine scaffolds that mimic the structure of iminosugars. rsc.org This approach demonstrates how the chirality of a simple starting material can be relayed through an azetidine intermediate to generate stereochemically rich and biologically relevant molecules. rsc.orgresearchgate.net
Computational and Theoretical Studies on Azetidine Ring Systems
Quantum Chemical Calculations of Ring Strain Energy and Stability
The azetidine (B1206935) ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle. Quantum chemical calculations are instrumental in quantifying this strain energy and understanding its influence on the molecule's stability and reactivity.
The ring-strain energy of azetidine is approximately 25.2 kcal mol⁻¹, which is comparable to that of other four-membered rings like cyclobutane (B1203170) (26.4 kcal mol⁻¹) and significantly higher than five-membered rings such as pyrrolidine (B122466) (5.8 kcal mol⁻¹). researchgate.net This inherent strain makes azetidines more reactive than their larger ring counterparts but also more stable than the highly strained three-membered aziridines (26.7 kcal mol⁻¹). researchgate.net
| Ring System | Ring-Strain Energy (kcal mol⁻¹) |
| Azetidine | 25.2 researchgate.net |
| Aziridine (B145994) | 26.7 researchgate.net |
| Cyclobutane | 26.4 researchgate.net |
| Cyclopropane (B1198618) | 27.6 researchgate.net |
| Pyrrolidine | 5.8 researchgate.net |
| Piperidine | 0 researchgate.net |
This table presents a comparison of the ring-strain energies of azetidine and other common cyclic compounds.
Mechanistic Investigations of Azetidine-Forming and Ring-Opening Reactions
Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving azetidines, including their formation and subsequent ring-opening. These studies provide a detailed picture of the reaction pathways, intermediates, and transition states.
Transition State Characterization and Energy Barriers
Theoretical calculations are used to locate and characterize the transition state structures for both azetidine formation and ring-opening reactions. researchgate.netacs.org By determining the geometry and energy of the transition state, chemists can calculate the activation energy (energy barrier) of the reaction, which is a key factor in determining the reaction rate. For instance, in the synthesis of azetidines via intramolecular cyclization, computational models can identify the transition state for the ring-closing step and predict its energy barrier. acs.orgacs.org
Similarly, for ring-opening reactions, which are a hallmark of azetidine chemistry due to the release of ring strain, computational studies can model the approach of a nucleophile and the subsequent breaking of a C-N or C-C bond within the ring. iitk.ac.inbeilstein-journals.org These calculations have shown that the energy barriers for ring-opening are significantly influenced by the nature of the substituent on the nitrogen atom and at other positions on the ring. iitk.ac.in For example, a Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines has been shown through mechanistic studies to proceed via an S_N2-type pathway. iitk.ac.in
| Reaction Type | Key Computational Insight |
| Azetidine Formation | Identification of concerted vs. stepwise mechanisms and the influence of catalysts on the transition state energy. acs.orgacs.org |
| Ring-Opening | Characterization of S_N1 vs. S_N2 pathways and the effect of substituents on the activation barrier. iitk.ac.in |
| Photochemical Cyclization | Elucidation of the 1,5-hydrogen abstraction and subsequent ring closure to form the azetidine scaffold. beilstein-journals.org |
This table summarizes key insights gained from computational studies on different types of azetidine reactions.
Prediction of Regio- and Stereoselectivity
Many reactions involving azetidines can lead to the formation of multiple products (regioisomers or stereoisomers). Computational methods are powerful tools for predicting and explaining the observed regio- and stereoselectivity. researchgate.netacs.org By calculating the energies of the different possible transition states leading to these products, chemists can determine which pathway is energetically favored.
For example, in the synthesis of substituted azetidines, such as 3-(o-Tolyl)azetidine (B13348086), from an appropriate precursor, computational models can predict whether the reaction will favor the formation of a specific isomer. This is particularly important in the synthesis of chiral azetidines, where controlling the stereochemistry is crucial. DFT calculations have been successfully used to explain the regio- and stereoselectivity in the synthesis of 2-arylazetidines. acs.org Similarly, computational studies have shed light on the regioselectivity of ring-opening reactions, predicting which carbon atom of the azetidine ring is more susceptible to nucleophilic attack. iitk.ac.in The stereoselectivity of such reactions, particularly whether the reaction proceeds with inversion or retention of configuration at a stereocenter, can also be predicted by analyzing the transition state geometries. iitk.ac.in
Electronic Structure Theory and Bonding Analysis
The electronic structure of the azetidine ring is fundamental to its chemical behavior. Theoretical methods provide a detailed understanding of the bonding and electronic properties of azetidine and its derivatives.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. nih.govwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.com In the context of azetidines, FMO analysis can be used to predict the reactivity of the ring system.
The HOMO of an azetidine is typically associated with the lone pair of electrons on the nitrogen atom, making it nucleophilic. The LUMO is generally a σ* anti-bonding orbital of the C-N or C-C bonds within the ring. In reactions with electrophiles, the interaction will be between the azetidine's HOMO and the electrophile's LUMO. Conversely, in reactions with nucleophiles, the interaction will be between the nucleophile's HOMO and the azetidine's LUMO, leading to ring-opening. Computational software can calculate and visualize the HOMO and LUMO of 3-(o-Tolyl)azetidine, providing insights into its likely sites of electrophilic and nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.govuni-muenchen.delibretexts.org It provides a color-coded map where red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). libretexts.org
For 3-(o-Tolyl)azetidine Hydrochloride, an MEP map would show a region of high negative potential around the nitrogen atom (before protonation), indicating its basicity and nucleophilicity. The presence of the electron-donating o-tolyl group would also influence the charge distribution on the aromatic ring. After protonation to form the hydrochloride salt, the MEP map would dramatically change, with the region around the nitrogen becoming highly positive. This visualization is extremely useful for understanding intermolecular interactions, such as hydrogen bonding and the approach of reactants. mdpi.com
| Computational Technique | Information Provided | Application to 3-(o-Tolyl)azetidine |
| FMO Theory | Identifies HOMO and LUMO, predicts reactivity and reaction pathways. taylorandfrancis.com | Predicts sites of electrophilic and nucleophilic attack, rationalizes reaction mechanisms. |
| MEP Mapping | Visualizes charge distribution, identifies electron-rich and electron-poor regions. libretexts.org | Understands intermolecular interactions, predicts sites for hydrogen bonding and reactant approach. |
This table outlines the application of FMO theory and MEP mapping to the study of 3-(o-Tolyl)azetidine.
Spectroscopic Parameter Prediction via Computational Methods
Computational chemistry has emerged as a powerful tool for predicting the spectroscopic properties of molecules, offering valuable insights into their structure and dynamics. For azetidine ring systems, particularly substituted derivatives like this compound, theoretical methods can provide a priori prediction of spectroscopic parameters, which can aid in the analysis of experimental data and the structural elucidation of new compounds. The primary computational approaches employed for this purpose are rooted in quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and widely used method. researchgate.neticm.edu.pl
The prediction of spectroscopic data through computational means involves the calculation of molecular properties that govern the interaction of the molecule with electromagnetic radiation. This includes the determination of vibrational frequencies for Infrared (IR) spectroscopy and the calculation of nuclear magnetic shielding constants for Nuclear Magnetic Resonance (NMR) spectroscopy. These theoretical calculations are not only capable of predicting the spectra for a given molecular structure but can also be used to study the influence of conformational changes on the spectroscopic output. uniba.itpoliba.it
Infrared (IR) Spectroscopy Prediction
Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. cdnsciencepub.com Ab initio and DFT methods are used to compute the molecular Hessian matrix, which describes the second derivatives of the energy with respect to the atomic coordinates. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. The intensities of the IR bands are typically calculated from the derivatives of the molecular dipole moment with respect to the normal modes of vibration.
For a molecule like this compound, computational models can predict the characteristic vibrational frequencies associated with its functional groups. These include the N-H stretching and bending vibrations of the azetidine ring, the C-H stretching of the aromatic tolyl group and the aliphatic azetidine ring, and the C-N stretching of the heterocyclic ring. The puckering motion of the four-membered azetidine ring also gives rise to specific low-frequency vibrations that can be computationally modeled.
Below is a hypothetical data table illustrating the kind of results that can be obtained from a DFT calculation for the prediction of the IR spectrum of 3-(o-Tolyl)azetidine. The predicted frequencies are often systematically scaled to better match experimental data, accounting for approximations in the theoretical model and anharmonicity effects.
Table 1: Predicted IR Vibrational Frequencies for 3-(o-Tolyl)azetidine
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| N-H Stretch | 3350 | Medium |
| Aromatic C-H Stretch | 3050-3100 | Medium-Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| C=C Aromatic Stretch | 1600, 1490 | Medium-Strong |
| N-H Bend | 1580 | Medium |
| CH₂ Scissoring | 1450 | Medium |
| C-N Stretch | 1200 | Medium |
| Aromatic C-H out-of-plane bend | 750 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
The prediction of NMR spectra involves the calculation of the nuclear shielding tensors for the nuclei of interest (e.g., ¹H and ¹³C). mdpi.com The isotropic part of this tensor gives the nuclear shielding constant, which is then converted to a chemical shift by referencing it against the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS). DFT methods, particularly those employing hybrid functionals, have proven to be effective in accurately predicting NMR chemical shifts. hmdb.ca
For this compound, computational methods can predict the ¹H and ¹³C chemical shifts for the protons and carbons of the azetidine ring and the tolyl substituent. These predictions can help in the assignment of complex experimental spectra and in understanding the effects of substitution and conformation on the electronic environment of the nuclei. For instance, the chemical shifts of the azetidine ring protons are sensitive to the ring puckering and the orientation of the tolyl group, which can be investigated through computational conformational analysis. rsc.org
The following table provides a hypothetical example of computationally predicted ¹H and ¹³C NMR chemical shifts for 3-(o-Tolyl)azetidine.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(o-Tolyl)azetidine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidine C2/C4-H | 3.8 - 4.2 | 50 - 55 |
| Azetidine C3-H | 3.5 - 3.9 | 35 - 40 |
| Azetidine N-H | ~2.0 (variable) | - |
| Tolyl-CH₃ | 2.3 - 2.5 | 20 - 22 |
| Tolyl Aromatic-H | 7.0 - 7.4 | - |
| Tolyl C1' | - | 140 - 145 |
| Tolyl C2' | - | 135 - 140 |
| Tolyl C3'/C4'/C5'/C6' | - | 125 - 132 |
Advanced Characterization Techniques for 3 O Tolyl Azetidine Hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 3-(o-Tolyl)azetidine (B13348086) Hydrochloride in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals, as well as the determination of through-bond and through-space correlations.
¹H and ¹³C NMR for Primary Structural Assignment
The primary structure of azetidine (B1206935) derivatives is routinely confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.netjmchemsci.com In the ¹H NMR spectrum of a typical 2-(o-tolyl)azetidine derivative, such as 1-methyl-2-(o-tolyl)azetidine, characteristic signals corresponding to the aromatic protons of the tolyl group and the aliphatic protons of the azetidine ring are observed. rsc.org The aromatic protons typically appear as a multiplet in the range of δ 7.08-7.59 ppm. The methyl group on the tolyl ring presents as a singlet around δ 2.36 ppm. The protons on the four-membered azetidine ring exhibit distinct chemical shifts and coupling patterns; for instance, the proton at the C2 position (adjacent to the tolyl group) appears as a triplet-like signal around δ 4.06 ppm, while the other ring protons resonate at higher fields. rsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. For 1-methyl-2-(o-tolyl)azetidine, the carbons of the tolyl group resonate in the aromatic region (δ 125.4-141.4 ppm), with the tolyl methyl carbon appearing around δ 18.8 ppm. The carbons of the azetidine ring have characteristic shifts, for example, C2 at δ 68.5 ppm, C3 at δ 26.7 ppm, and C4 at δ 53.2 ppm. rsc.org For N-Boc protected derivatives like tert-butyl-2-(o-tolyl)azetidine-1-carboxylate, the presence of the Boc group introduces characteristic signals for the tert-butyl carbons (around δ 28.3 ppm) and the carbonyl carbon (around δ 156.7 ppm). rsc.org The complete assignment of all ¹H and ¹³C signals is often achieved through the aid of 2D NMR experiments. researchgate.net
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |
|---|---|---|---|
| Azetidine-CH (C2) | 4.06 | 68.5 | t-like |
| Azetidine-CH₂ (C3) | 1.94, 2.32-2.43 | 26.7 | quint, m |
| Azetidine-CH₂ (C4) | 2.89-2.95, 3.37-3.54 | 53.2 | m |
| Azetidine-NCH₃ | 2.21 | 44.8 | s |
| Tolyl-ArH | 7.08-7.23, 7.59 | 125.4, 126.2, 126.6, 129.9 | m, d |
| Tolyl-ArC (Quaternary) | - | 134.5, 141.4 | - |
| Tolyl-CH₃ | 2.36 | 18.8 | s |
Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F if applicable) for Enhanced Structural Elucidation
Heteronuclear NMR, particularly ¹⁵N NMR, offers deeper insight into the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the azetidine nitrogen is sensitive to substitution and protonation state. ipb.pt For instance, the ¹⁵N chemical shift of the parent azetidine appears at δ –8.5 ppm relative to ammonia. ipb.pt N-alkylation causes a downfield shift. ipb.pt In studies of related azetidine-containing peptidomimetics, ¹H-¹⁵N heteronuclear experiments like IMPACT HMBC have been crucial for identifying weak interactions such as hydrogen bonds involving the azetidine nitrogen. acs.org The chemical shifts of azetidine derivatives observed in ¹⁵N NMR are consistent with literature data, with the N-Boc protected azetidine nitrogen resonating at approximately δ −315.0 ppm and the unprotected ring nitrogen at δ −350.2 ppm. researchgate.net ¹⁹F NMR would only be applicable if the molecule were functionalized with fluorine, which is not the case for the parent compound 3-(o-Tolyl)azetidine Hydrochloride.
2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous structural and stereochemical characterization of complex molecules like 3-(o-Tolyl)azetidine derivatives. ipb.ptscience.gov
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing the connectivity between adjacent protons. It is used to trace the proton network within the azetidine ring and the tolyl substituent. semanticscholar.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons. semanticscholar.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is vital for identifying quaternary carbons and piecing together different molecular fragments. For example, HMBC correlations can link the protons of the azetidine ring to the quaternary carbon of the tolyl group, confirming the point of attachment. ipb.ptsemanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry. For substituted azetidines, NOESY experiments can establish the cis or trans relationship of substituents on the ring by observing spatial proximities. ipb.ptsemanticscholar.org For example, NOE correlations between a proton on the azetidine ring and protons on the tolyl group can define the molecule's preferred conformation.
In a detailed analysis of a related 3-aryl-3-azetidinyl derivative, a full suite of these 2D NMR techniques was employed to confirm the entire molecular structure, including all connectivities and spatial relationships. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to within a few parts per million (ppm), HRMS provides a highly accurate molecular weight, which allows for the calculation of a unique molecular formula. spectroscopyonline.com Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) are commonly used. For instance, the HRMS (ESI-TOF) analysis of tert-butyl 2-(o-tolyl)azetidine-1,2-dicarboxylate yielded an [M+Na]⁺ ion at m/z 370.1993, which corresponds to the calculated value of 370.1989 for the molecular formula C₂₀H₂₉NO₄Na. rsc.org This level of accuracy is essential for confirming the identity of newly synthesized compounds and distinguishing between compounds with the same nominal mass.
| Compound | Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| di-tert-Butyl-2-(o-tolyl)azetidine-1,2-dicarboxylate | C₂₀H₂₉NO₄Na | [M+Na]⁺ | 370.1989 | 370.1993 |
| tert-Butyl-2-(deuterio)-2-(o-tolyl)azetidine-1-carboxylate | C₁₅H₂₀DNO₂Na | [M+Na]⁺ | 271.1527 | 271.1537 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of an azetidine derivative shows characteristic absorption bands corresponding to the vibrations of its specific bonds. mu.edu.iqsciencescholar.us For tert-butyl-2-(o-tolyl)azetidine derivatives, typical FT-IR spectra show stretching vibrations for C-H bonds (aromatic and aliphatic, ~2890-3000 cm⁻¹), and strong absorptions for the C=O group of the N-Boc protecting group (~1700-1717 cm⁻¹). rsc.org The presence of the aromatic tolyl group is indicated by C=C stretching bands in the 1450-1600 cm⁻¹ region. mu.edu.iq For the hydrochloride salt, a broad absorption band corresponding to the N-H⁺ stretch would be expected, typically in the 2400-3200 cm⁻¹ range.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H⁺ (in hydrochloride salt) | Stretching | ~2400-3200 (broad) |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (aliphatic) | Stretching | ~2850-2980 |
| C=O (N-Boc derivative) | Stretching | ~1690-1720 |
| C=C (aromatic) | Stretching | ~1450-1600 |
X-ray Diffraction Crystallography for Solid-State Structure and Absolute Stereochemistry
X-ray Diffraction (XRD) crystallography on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov This technique is particularly crucial for the unambiguous determination of the absolute stereochemistry of chiral molecules. For a series of enantiomerically pure 2,4-cis-disubstituted amino azetidines, the absolute stereochemistry of a representative derivative salt was confirmed by analyzing the Flack parameter from an XRD single crystal structure. nih.gov Similarly, the structures of various metal complexes involving azetidine ligands have been elucidated by XRD, confirming coordination geometries and intermolecular interactions like hydrogen bonding and aromatic stacking. researchmap.jpfrontiersin.org For this compound, a successful single-crystal XRD analysis would provide unequivocal proof of its structure and, if chiral, its absolute configuration. nih.govnih.gov
Elemental Analysis
Elemental analysis is a fundamental analytical technique utilized to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), and nitrogen (N), within a sample. This technique is crucial in the characterization of newly synthesized compounds, as it allows for the verification of a compound's empirical formula. For a compound like this compound, elemental analysis serves as a primary method to confirm its elemental makeup and purity after synthesis.
The process involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are quantitatively measured. From these measurements, the percentages of C, H, and N in the original sample are calculated. The percentage of chlorine is typically determined by other methods, such as titration.
The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values, generally within ±0.4%, provides strong evidence for the compound's assigned structure and purity.
Detailed Research Findings
While specific experimental elemental analysis data for this compound is not widely published in readily available literature, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₄ClN. The molecular weight of the free base, 3-(o-tolyl)azetidine, is 147.22 g/mol . The hydrochloride salt is formed by the addition of one equivalent of hydrogen chloride (HCl), resulting in the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol .
The theoretical elemental percentages are calculated as follows:
Carbon (C): (10 * 12.011 g/mol ) / 183.68 g/mol * 100% = 65.39%
Hydrogen (H): (14 * 1.008 g/mol ) / 183.68 g/mol * 100% = 7.68%
Chlorine (Cl): (1 * 35.453 g/mol ) / 183.68 g/mol * 100% = 19.30%
Nitrogen (N): (1 * 14.007 g/mol ) / 183.68 g/mol * 100% = 7.63%
For comparison, published data for a structurally related compound, 3-(naphthalen-1-yl)azetidine (B15279506) hydrochloride (C₁₃H₁₄ClN), shows a close correlation between the calculated and experimentally found values. For this analog, the calculated values were C, 71.07%; H, 6.42%; N, 6.37%, and the found values were C, 70.89%; H, 6.38%; N, 6.29%. This demonstrates the high accuracy of elemental analysis in confirming the elemental composition of azetidine derivatives.
The structures of various other synthesized azetidine derivatives have also been confirmed using elemental analysis, where the found values were in good agreement with the calculated values, substantiating the proposed structures. core.ac.ukgoogle.com
Below is a data table summarizing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Compound | Total Mass in Compound ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 65.39 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 7.68 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.30 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.63 |
| Total | 183.682 | 100.00 |
This table provides the foundational data against which experimental results would be compared to validate the synthesis of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(o-Tolyl)azetidine Hydrochloride in laboratory settings?
- Methodological Answer : The synthesis typically involves reacting 3-(o-Tolyl)azetidine with hydrochloric acid under controlled conditions. A common approach for forming azetidine hydrochlorides includes using thionyl chloride (SOCl₂) to convert the free base to its hydrochloride salt. For example, intermediates like 3-substituted azetidines can be generated via nucleophilic substitution or cross-coupling reactions, followed by HCl gas treatment in anhydrous solvents to yield the hydrochloride salt . Purification via recrystallization or chromatography ensures high purity.
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to verify substituent positions and salt formation), HPLC (using C18 columns with acetonitrile/water mobile phases for purity assessment), and mass spectrometry (to confirm molecular weight) are standard. For example, HPLC methods with UV detection at 254 nm can detect impurities at levels <0.1% . Thermal stability studies via differential scanning calorimetry (DSC) may also assess decomposition profiles.
Q. What safety precautions are essential when handling this compound in laboratory environments?
- Methodological Answer : Due to its potential for skin/eye irritation, researchers should wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Spills require immediate neutralization with sodium bicarbonate and disposal as hazardous waste. Stability studies suggest storing the compound at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neuroprotective effects of 3-(o-Tolyl)azetidine derivatives across different cellular models?
- Methodological Answer : Discrepancies may arise from variations in cell lines (e.g., SH-SY5Y vs. BV2 microglia), MPP⁺/LPS concentrations, or assay endpoints (e.g., MTT vs. LDH). Standardizing protocols—such as using identical cell passage numbers, normalizing drug exposure times, and including ROS scavengers (e.g., NAC) as controls—can reduce variability. Parallel studies in primary neurons and in vivo models (e.g., zebrafish neurotoxicity assays) enhance translational relevance .
Q. What experimental strategies are effective in elucidating the structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : Systematic modifications to the o-Tolyl group (e.g., introducing electron-withdrawing/-donating substituents) or azetidine ring (e.g., fluorination at C3) can be explored. High-throughput screening using assays like calcium flux (for GPCR activity) or microscale thermophoresis (binding affinity) quantifies SAR trends. Computational docking studies (e.g., AutoDock Vina) against targets like NLRP3 inflammasome or mitochondrial complex I provide mechanistic hypotheses .
Q. What are the best practices for designing dose-response studies to evaluate mitochondrial dysfunction caused by this compound?
- Methodological Answer : Use JC-1 staining to measure mitochondrial membrane potential (ΔΨm) and Seahorse XF Analyzers for real-time oxygen consumption rates (OCR). Dose ranges should span IC₅₀ values (determined via MTT assays) and include positive controls (e.g., rotenone for complex I inhibition). Data normalization to ATP levels (via luminescence assays) and parallel measurement of ROS (e.g., DCFH-DA probes) ensure comprehensive mechanistic insights .
Q. How can researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?
- Methodological Answer : 3D organoids better replicate in vivo tissue complexity but may show reduced compound penetration. Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to track cellular uptake. Compare IC₅₀ values across models and validate with transcriptomic profiling (RNA-seq) to identify resistance pathways (e.g., upregulated efflux pumps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
